Kinetic Fate in Intact Cells: Quantified Exposure of the Reactive Intermediate
In isolated rat hepatocyte studies, the (R)-enantiomer of ibuprofen is metabolized to (R)-ibuprofenyl-CoA with a distinct kinetic profile. The model-derived rate constant for the formation of ibuprofenyl-CoA from (R)-ibuprofen (K12) is 1.306 hr⁻¹, while the subsequent hydrolysis back to free acid (K21) is much faster at 6.858 hr⁻¹. This rapid turnover yields a substantial area under the curve (AUC) for the reactive CoA intermediate of 203.8 μM·min during a 4-hour incubation with 25 μM (R)-ibuprofen [1]. This quantification of cellular exposure to the reactive intermediate is crucial for assessing the risk of hepatotoxicity and drug-drug interactions linked to chiral inversion.
| Evidence Dimension | Area Under the Curve (AUC) for CoA intermediate |
|---|---|
| Target Compound Data | 203.8 μM·min |
| Comparator Or Baseline | AUC after treatment with valproic acid (reduced to 57% of control) and pivalic acid (reduced to 28% of control) |
| Quantified Difference | Baseline AUC is 203.8 μM·min; xenobiotics modulate this value down to 57% or 28% of control |
| Conditions | Isolated rat hepatocytes; 4-hr incubation with 25 μM (R)-ibuprofen |
Why This Matters
This provides a quantitative baseline for evaluating how co-administered drugs (like valproic acid) alter the accumulation and potential toxicity of the reactive (R)-ibuprofenyl-CoA intermediate.
- [1] Xiaotao Q, Hall SD. Modulation of enantioselective metabolism and inversion of ibuprofen by xenobiotics in isolated rat hepatocytes. J Pharmacol Exp Ther. 1993;266(2):845-51. PMID: 8355212. View Source
